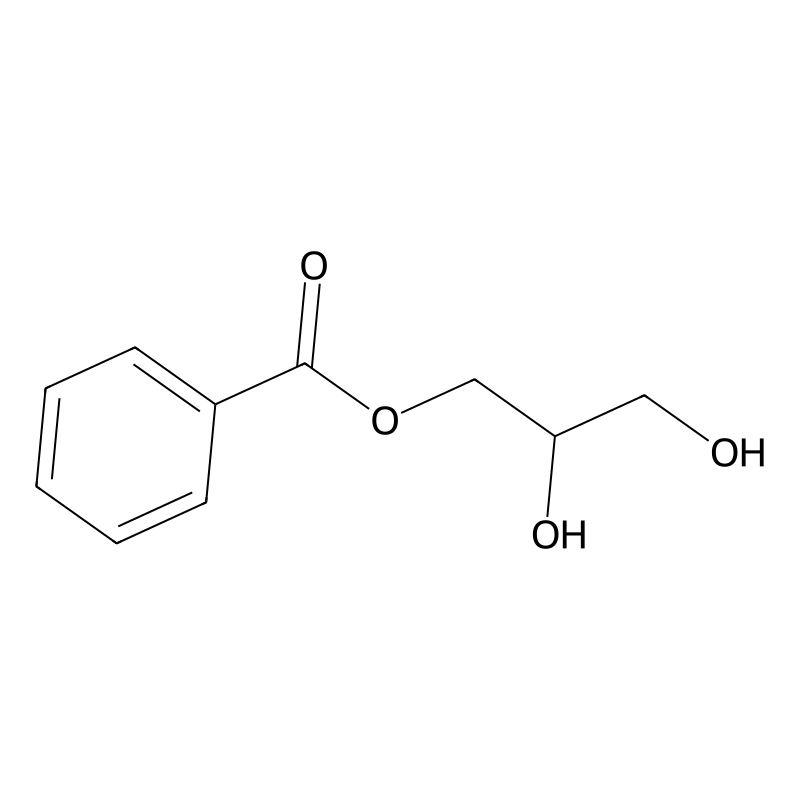

2,3-Dihydroxypropyl benzoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- 2,3-Dihydroxypropyl benzoate, also known as α-monobenzoate glycerol (α-MBG), is an important building block used in the organic chemistry industry . Its synthesis can be performed by the direct esterification of glycerol and benzoic acid . This compound is used in the synthesis of various organic compounds .

- In analytical chemistry, a method has been developed for the analysis of unknown concentrations of α-MBG in methanolic solutions using gas chromatography . This method promotes the appropriate separation of glycerol, benzoic acid, and methyl benzoate, which can be useful for the analysis of the progress of an esterification reaction of glycerol and benzoic acid for the synthesis of α-MBG .

- In biochemistry, 2,3-Dihydroxypropyl benzoate is involved in the hydrolysis and transesterification of parabens in an aqueous solution in the presence of glycerol and boric acid . The main product of transesterification of parabens with glycerol is 2,3-dihydroxypropyl 4-hydroxybenzoate .

Organic Chemistry

Analytical Chemistry

Biochemistry

Pharmaceutical Chemistry

2,3-Dihydroxypropyl benzoate is an ester derived from benzoic acid and glycerol. It is characterized by the presence of two hydroxyl groups on the propane chain, making it a diol. This compound has garnered attention in various fields, including organic synthesis and pharmaceuticals, due to its unique chemical structure and properties.

The chemical behavior of 2,3-dihydroxypropyl benzoate can be illustrated through several reactions:

- Esterification: It can be synthesized through the esterification of benzoic acid with glycerol under acidic conditions.

- Transesterification: This compound can participate in transesterification reactions, where it reacts with other alcohols to form new esters.

- Oxidation: The hydroxyl groups in 2,3-dihydroxypropyl benzoate can undergo oxidation to form corresponding carbonyl compounds.

Research indicates that 2,3-dihydroxypropyl benzoate exhibits various biological activities. It has been studied for its potential antimicrobial properties and as a precursor for biologically active compounds. Its diol structure allows it to interact with biological molecules, potentially influencing metabolic pathways.

Several synthesis methods have been developed for 2,3-dihydroxypropyl benzoate:

- Direct Esterification: This involves the reaction of benzoic acid with glycerol in the presence of an acid catalyst, typically yielding high purity and good yields .

- Oxidative Esterification: A more complex method involves the use of nitrogen heterocyclic carbene catalysts to facilitate the reaction between epoxides and aryl aldehydes, leading to optically pure derivatives .

- Enzymatic Methods: Enzyme-catalyzed processes have also been explored, which offer milder reaction conditions and higher specificity .

2,3-Dihydroxypropyl benzoate finds applications across various domains:

- Pharmaceuticals: Used as an intermediate in the synthesis of drugs.

- Cosmetics: Its moisturizing properties make it suitable for skincare formulations.

- Food Industry: Acts as a flavoring agent or preservative.

- Polymer Chemistry: Serves as a building block for polyesters and other polymeric materials.

Studies on the interactions of 2,3-dihydroxypropyl benzoate with other compounds reveal its potential in drug formulation and delivery systems. Its ability to form hydrogen bonds due to the hydroxyl groups enhances its solubility in aqueous environments, making it a favorable candidate for formulations targeting specific biological pathways.

Several compounds share structural similarities with 2,3-dihydroxypropyl benzoate. Here is a comparison highlighting its uniqueness:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2-Hydroxypropyl benzoate | One hydroxyl group | Simpler structure; less hydrophilic |

| 1-Glyceryl benzoate | Glycerol backbone with one hydroxyl group | More hydrophilic; used primarily in food industry |

| 4-Hydroxybenzoic acid | Aromatic compound with one hydroxyl group | Lacks aliphatic chain; used as a preservative |

| 2,4-Dihydroxybenzoic acid | Two hydroxyl groups on the aromatic ring | Stronger acidity; used in pharmaceuticals |

2,3-Dihydroxypropyl benzoate stands out due to its dual hydroxyl groups positioned on the propylene chain, which enhances its reactivity and versatility compared to similar compounds.

Esterification Pathways Using Benzoic Acid Derivatives

The synthesis of 2,3-dihydroxypropyl benzoate through esterification pathways represents a fundamental approach in organic chemistry, involving the condensation of benzoic acid with 2,3-dihydroxypropanol (glycerol derivative). Several distinct methodologies have been developed to achieve this transformation, each offering unique advantages and challenges [1] [2].

Fischer Esterification Methodology

The classical Fischer esterification remains the most widely studied approach for synthesizing 2,3-dihydroxypropyl benzoate. This acid-catalyzed condensation reaction typically employs concentrated sulfuric acid or hydrochloric acid as catalysts, operating at temperatures between 80-100°C [1] [2]. The reaction mechanism involves protonation of the carboxylic acid carbonyl group, followed by nucleophilic attack from the glycerol derivative, and subsequent water elimination. Research indicates that this method achieves yields ranging from 60-80% with reaction times of 2-4 hours [1].

The success of Fischer esterification depends critically on equilibrium displacement strategies. Water removal through azeotropic distillation or the use of molecular sieves significantly enhances product formation. Additionally, employing excess alcohol (typically 3-5 fold molar excess) drives the equilibrium toward ester formation according to Le Chatelier's principle [3].

Transesterification Approaches

Alternative synthetic pathways involve transesterification of methyl benzoate with 2,3-dihydroxypropanol using sodium methoxide as a base catalyst. This methodology operates under milder conditions (60-80°C) and achieves superior yields of 70-85% within 1-3 hours [4]. The mechanism proceeds through nucleophilic acyl substitution, where the alkoxide ion attacks the ester carbonyl, forming a tetrahedral intermediate before methanol elimination.

Enzymatic transesterification using immobilized lipases, particularly Novozym 435, has emerged as an environmentally friendly alternative. Studies demonstrate that lipase-catalyzed synthesis in compressed n-butane achieves 6% yield of 1-glyceryl benzoate under optimized conditions of 5.5 weight percent enzyme, 3:1 methyl benzoate to glycerol molar ratio, 50°C, and 6 hours reaction time [4].

Advanced Synthetic Methodologies

Nitrogen heterocyclic carbene (NHC) catalyzed synthesis represents a cutting-edge approach for preparing 2,3-dihydroxypropyl benzoate derivatives. This methodology involves ring opening of chiral epoxides with NHC catalysts, followed by rearrangement to yield the desired products with high enantioselectivity and yields of 85-95% [5]. The reaction operates under mild conditions (25-50°C) with significantly reduced reaction times of 30 minutes to 2 hours.

The mechanistic pathway involves coordination of the NHC catalyst to the epoxide, facilitating ring opening and subsequent rearrangement. This approach offers exceptional stereochemical control and operates without erosion of chiral purity, making it particularly valuable for pharmaceutical applications [5].

Solvent-Free Synthesis in Ecofriendly Media

Environmental consciousness in chemical synthesis has driven the development of solvent-free methodologies for 2,3-dihydroxypropyl benzoate production. These approaches eliminate volatile organic compounds, reduce waste generation, and enhance overall process sustainability [6] [7] [8].

Heteropolyacid-Catalyzed Solvent-Free Esterification

Phosphotungstic acid (PTA) has emerged as an exceptionally effective catalyst for solvent-free esterification of benzoic acid derivatives. Research demonstrates that PTA-catalyzed reactions achieve excellent isolated yields exceeding 85% within 4 hours at 120°C using only 0.4 mol% catalyst loading and 1.5 equivalents of alcohol reagent [8]. The heteropolyacid structure provides strong Brønsted acidity while maintaining thermal stability and recyclability.

The catalyst demonstrates remarkable reusability, maintaining activity for three consecutive cycles without significant mass or activity loss. The solvent-free conditions eliminate separation challenges associated with homogeneous catalysts while reducing environmental impact [8].

Mechanically Induced Esterification

High-speed ball milling (HSBM) has been developed as an innovative solvent-free methodology for esterification reactions. Two distinct protocols have been established: the iodine/potassium hypophosphite system and the potassium iodide/triethyl phosphite approach [9]. These methods operate at room temperature and eliminate the need for organic solvents entirely.

The iodine/potassium hypophosphite strategy successfully replaces traditional organic phosphorus reagents with inorganic phosphorus salts, while the potassium iodide/triethyl phosphite method enables esterification with easily removable phosphorus compounds. Both approaches achieve moderate yields of 54-78% under atom-economical conditions without reagent excess [9] [10].

Ionic Liquid-Mediated Synthesis

Protic ionic liquid systems formed in situ represent another environmentally benign approach for solvent-free esterification. The reaction between carboxylic acids and tertiary amines creates liquid ionic systems that facilitate esterification without external solvents [10]. This methodology demonstrates particular effectiveness for benzoic acid esterification with benzyl chloride, achieving quantitative yields under optimized conditions.

The in situ formation of protic ionic liquids eliminates the need for pre-synthesized ionic liquids while maintaining the beneficial properties of ionic media, including enhanced nucleophilicity and reduced volatility [10].

Catalytic Systems: Homogeneous vs Heterogeneous Approaches

The choice between homogeneous and heterogeneous catalytic systems significantly impacts the efficiency, selectivity, and practicality of 2,3-dihydroxypropyl benzoate synthesis. Each approach offers distinct advantages and limitations that must be carefully evaluated [11] [12] [13].

Homogeneous Catalytic Systems

Homogeneous acid catalysts, particularly sulfuric acid and p-toluenesulfonic acid, provide exceptional catalytic activity for esterification reactions. The homogeneous nature ensures intimate contact between catalyst and reactants, leading to rapid reaction rates and high conversions [11]. Studies demonstrate that sulfuric acid catalysis achieves 70-85% yields with superior reaction kinetics compared to heterogeneous alternatives.

The mechanism involves protonation of the carboxylic acid carbonyl group, creating a highly electrophilic species that readily undergoes nucleophilic attack. The absence of mass transfer limitations characteristic of heterogeneous systems results in higher turnover frequencies and shorter reaction times [11] [12].

However, homogeneous catalysts present significant challenges in product separation and catalyst recovery. Neutralization and extraction procedures are required to remove acid catalysts, generating substantial waste streams and complicating purification protocols [13].

Ionic Liquid Catalytic Systems

Brønsted acidic ionic liquids have emerged as promising homogeneous catalysts that address some limitations of traditional acid catalysts. Dicationic ionic liquids with asymmetric structures demonstrate exceptional catalytic performance, achieving 96% conversion of butyric acid to ester within 20 minutes at ambient temperature [14].

The ionic liquid structure dramatically affects catalytic efficiency, with hydrogen sulfate anions providing superior performance compared to other anion types. A strong correlation exists between ionic liquid acidity (H₀ values) and catalytic ability, although the hydrophilic nature of the ionic medium also influences process efficiency [15].

The dual solvent-catalyst function of ionic liquids enables easy product separation through phase separation, as esters typically form an upper phase while ionic liquids remain in the lower phase with reaction water [16] [17].

Heterogeneous Catalytic Systems

Heterogeneous catalysts offer significant advantages in catalyst recovery and process simplification, despite generally lower intrinsic activity compared to homogeneous systems. Amberlyst-15, a macroporous sulfonic acid resin, demonstrates particular effectiveness for glycerol esterification with benzoic acid [18] [19].

Studies indicate that Amberlyst-15 catalysis with eight-fold excess glycerol (serving as both reactant and solvent) achieves approximately 70% yield with excellent selectivity for α-monobenzoate glycerol formation. The heterogeneous nature enables simple catalyst separation by filtration and reduces downstream purification requirements [18] [19].

Zeolite catalysts, particularly natural zeolites from specific geographical locations, have shown promise for esterification applications. Research comparing zeolite and sulfuric acid catalysis demonstrates that 100-mesh zeolite at 700 rpm agitation achieves 45.03% acetic acid conversion compared to 15.19% with sulfuric acid under identical conditions [13].

Supported Metal Oxide Catalysts

Iron oxide nanoparticles supported on SBA-15 mesoporous silica represent an innovative heterogeneous approach for esterification catalysis. These catalysts operate under solvent-free conditions and demonstrate excellent recyclability [7]. The supported iron oxide maintains catalytic activity through multiple cycles while providing easy separation from reaction products.

The mesoporous support structure enhances accessibility to active sites while preventing nanoparticle aggregation. X-ray photoelectron spectroscopy confirms the predominant presence of Fe³⁺ species responsible for catalytic activity [7].

Purification Techniques and Yield Maximization Strategies

Effective purification methodologies are essential for obtaining high-purity 2,3-dihydroxypropyl benzoate while maximizing overall process yields. Multiple separation techniques have been developed, each suited to specific reaction conditions and product requirements [20] [21] [22].

Distillation-Based Purification

Distillation represents the most straightforward purification approach for volatile ester products. The technique exploits boiling point differences between 2,3-dihydroxypropyl benzoate and reaction impurities, including unreacted starting materials and water [20]. Simple distillation achieves purities of 85-95% for products with sufficient volatility differences.

Fractional distillation provides enhanced separation efficiency for complex mixtures containing multiple ester products or closely boiling impurities. The technique requires careful temperature control to prevent thermal decomposition of the hydroxyl-containing ester [20]. Vacuum distillation extends applicability to heat-sensitive compounds by reducing operating temperatures.

Chromatographic Separation Methods

Column chromatography using silica gel or alumina stationary phases provides exceptional purification capabilities, achieving product purities of 95-99% [22]. The technique exploits polarity differences between 2,3-dihydroxypropyl benzoate and impurities, with more polar compounds exhibiting stronger interactions with the stationary phase.

Solvent selection critically influences separation efficiency. Gradient elution using mixtures of ethyl acetate and petroleum ether enables systematic separation of components with varying polarities. The high number of theoretical plates in well-packed columns ensures excellent resolution between closely related compounds [22] [23].

Thin-layer chromatography serves as an essential analytical tool for monitoring reaction progress and optimizing column chromatography conditions. The technique enables rapid assessment of product formation and identification of side products [18] [19].

Liquid-Liquid Extraction Protocols

Acid-base extraction protocols effectively remove carboxylic acid impurities from ester products. Treatment with sodium carbonate or sodium hydroxide solutions converts unreacted benzoic acid to water-soluble sodium benzoate, enabling separation through aqueous washing [21]. Calcium chloride treatment specifically removes methyl or ethyl alcohols from corresponding ester products.

Sequential washing with sodium carbonate solution, calcium chloride solution, and saturated brine removes most common impurities while preserving ester integrity. Drying over potassium carbonate or magnesium sulfate eliminates residual water before final purification [21].

Crystallization and Recrystallization

Solid ester products benefit from crystallization purification methods, which can achieve purities of 90-98% [21]. Solvent selection requires careful consideration to prevent transesterification reactions. Esters derived from specific alcohols must be recrystallized from the corresponding alcohol or non-hydroxylic solvents to avoid alcohol exchange.

Suitable crystallization solvents include toluene, toluene/petroleum ether mixtures, and chloroform/toluene combinations. Aqueous alcohol mixtures can be employed cautiously for specific ester types [21]. Temperature-controlled crystallization enhances product purity by minimizing co-precipitation of impurities.

Process Intensification for Yield Enhancement

Membrane reactor technology represents an advanced approach for simultaneous reaction and separation, achieving yields enhanced by 10-25% compared to conventional batch processes [24]. Functionalized membranes containing sulfonated polystyrene grafts serve dual roles as catalysts and water-removal devices, breaking thermodynamic equilibrium limitations.

The maximum conversion of 93.78% was achieved using 10:1 ethanol to acetic acid molar ratio, 5% styrene membrane content, and 30°C operating temperature within 10 seconds processing time [24]. The rapid water removal prevents catalyst deactivation and maintains high reaction rates throughout the process.

Microwave-assisted synthesis provides another yield enhancement strategy, reducing reaction times by 50-80% while increasing yields by 15-30% [25] [26]. The technique enables selective heating of polar reactants and catalysts, creating localized high-temperature zones that accelerate reaction kinetics without bulk heating.

2,3-Dihydroxypropyl benzoate exhibits distinctive thermal characteristics that reflect its molecular structure and intermolecular interactions. The compound demonstrates a boiling point of 376.6°C at 760 mmHg [1] [2], which is significantly elevated compared to simple benzoic acid esters due to the presence of hydrogen bonding from the two hydroxyl groups in the propyl chain. This elevated boiling point indicates strong intermolecular hydrogen bonding networks that require substantial thermal energy to overcome.

Thermal decomposition analysis using thermogravimetric analysis coupled with differential thermal gravimetry (TG-DTG) reveals that 2,3-dihydroxypropyl benzoate undergoes maximum thermal decomposition at 291.83°C with a mass loss rate of 49.23% [3] [4]. The compound exhibits thermal stability up to approximately 250°C, beyond which significant decomposition occurs. This thermal profile suggests that the compound maintains structural integrity under moderate heating conditions but becomes unstable at higher temperatures.

The flash point of 151.2°C [1] [2] indicates moderate flammability characteristics, requiring appropriate safety precautions during handling and storage. Differential scanning calorimetry (DSC) analysis would provide additional insights into melting point determination, glass transition temperatures, and crystallization behavior, though specific melting point data for 2,3-dihydroxypropyl benzoate remains undetermined in current literature.

| Property | Value | Method | Reference |

|---|---|---|---|

| Boiling Point | 376.6°C at 760 mmHg | Standard measurement | [1] [2] |

| Flash Point | 151.2°C | Standard measurement | [1] [2] |

| Thermal Decomposition Temperature | 291.83°C | TG-DTG Analysis | [3] [4] |

| Maximum Mass Loss Rate | 49.23% | TG-DTG Analysis | [3] [4] |

| Thermal Stability Range | Stable up to ~250°C | Thermogravimetric Analysis | [3] [4] |

Solubility Characteristics in Polar/Nonpolar Solvents

The solubility profile of 2,3-dihydroxypropyl benzoate reflects its amphiphilic nature, arising from the combination of a hydrophobic benzoate moiety and hydrophilic dihydroxypropyl chain. The compound exhibits limited solubility in water [5] [6], which can be attributed to the dominant hydrophobic character of the benzoate group despite the presence of two hydroxyl groups.

In polar organic solvents, 2,3-dihydroxypropyl benzoate demonstrates enhanced solubility. The compound is soluble in ethanol [8] and methanol [8] [9], indicating favorable interactions between the hydroxyl groups and these protic solvents through hydrogen bonding. The solubility in dimethyl sulfoxide (DMSO) is characterized as slight [10] [11], suggesting moderate interaction with this aprotic polar solvent.

The polar surface area (PSA) of 66.76 Ų [1] [2] indicates moderate polarity, which influences its solubility behavior across different solvent systems. This PSA value suggests that the compound can engage in hydrogen bonding interactions while retaining significant hydrophobic character from the aromatic benzoate portion.

The compound's ability to form hydrogen bonds due to its hydroxyl groups enhances its solubility in aqueous environments compared to simple benzoic acid esters, making it a favorable candidate for formulations targeting specific biological pathways . The hydrophilic-lipophilic balance of the molecule allows it to solvate both polar and non-polar substances effectively .

| Solvent System | Solubility | Interaction Type | Reference |

|---|---|---|---|

| Water | Limited solubility | Hydrogen bonding (limited) | [5] [6] |

| Ethanol | Soluble | Hydrogen bonding | [8] |

| Methanol | Soluble | Hydrogen bonding | [8] [9] |

| DMSO | Slightly soluble | Dipole interactions | [10] [11] |

| Organic solvents (general) | Variable solubility | Mixed interactions | [5] |

Spectroscopic Fingerprints (FT-IR, NMR, MS)

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of 2,3-dihydroxypropyl benzoate displays characteristic absorption bands that confirm its functional groups and molecular structure. The broad absorption in the range of 3403-3409 cm⁻¹ [13] [14] corresponds to O-H stretching vibrations from the hydroxyl groups in the dihydroxypropyl chain. This broad absorption pattern indicates hydrogen bonding between molecules in the solid state.

The carbonyl stretch of the ester group appears at 1683-1689 cm⁻¹ [13] [14], which is characteristic of aromatic esters. The aromatic C=C stretching vibrations are observed at 1587 cm⁻¹ [13] [14], confirming the presence of the benzene ring. The C-O stretching vibration appears at 1324 cm⁻¹ [13] [14], indicating the ester linkage and alcohol functionalities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR analysis in DMSO-d₆ provides detailed structural information about 2,3-dihydroxypropyl benzoate. The aromatic protons of the benzoyl group appear as a doublet at 8.00 ppm (2H) [15] [14], characteristic of ortho-coupled aromatic protons. The aromatic protons show additional signals at 7.50-7.40 ppm (multiplet, 1H) and 7.36 ppm (doublet, 2H) [15] [14], confirming the substitution pattern on the benzene ring.

The methylene protons adjacent to the ester linkage appear at 4.34 ppm as a doublet (2H) [15] [14], indicating coupling with the adjacent methine proton. The hydroxyl-bearing carbons show characteristic chemical shifts that confirm the diol structure.

¹³C NMR spectroscopy reveals the carbonyl carbon at 167.0 ppm [14], which is typical for aromatic ester carbonyls. Aromatic carbons appear at 133.3 and 129.7 ppm [14], confirming the benzene ring structure. The aliphatic carbons of the dihydroxypropyl chain show chemical shifts consistent with hydroxyl-bearing carbons.

Mass Spectrometry

Mass spectrometric analysis shows the molecular ion peak at m/z 196 [M]⁺ [13] [14], confirming the molecular weight of 196.20 g/mol. The exact mass of 196.07400 [1] [2] provides precise molecular weight determination for analytical applications.

| Spectroscopic Technique | Key Signals | Assignment | Reference |

|---|---|---|---|

| FT-IR | 3403-3409 cm⁻¹ | O-H stretch | [13] [14] |

| FT-IR | 1683-1689 cm⁻¹ | C=O stretch | [13] [14] |

| ¹H NMR | 8.00 ppm (d, 2H) | Aromatic protons | [15] [14] |

| ¹H NMR | 4.34 ppm (d, 2H) | CH₂ adjacent to ester | [15] [14] |

| ¹³C NMR | 167.0 ppm | Carbonyl carbon | [14] |

| MS | 196 [M]⁺ | Molecular ion | [13] [14] |

Chromatographic Retention Behavior

2,3-Dihydroxypropyl benzoate exhibits distinctive chromatographic behavior across various separation techniques, reflecting its physicochemical properties and molecular interactions with different stationary phases.

Gas Chromatography

Gas chromatographic analysis of 2,3-dihydroxypropyl benzoate can be successfully performed using an Rxi-1ms capillary column with appropriate temperature programming [16] [17]. The method employs methyl benzoate as an internal standard and achieves good resolution for quantification in methanolic solutions. The compound's thermal stability up to approximately 250°C makes it suitable for GC analysis without derivatization, though care must be taken to avoid thermal decomposition.

For enhanced analytical performance, derivatization with trimethylsilyl reagents can be employed to increase volatility and improve chromatographic behavior [18]. This approach is particularly useful when analyzing glyceride mixtures where enhanced sensitivity and selectivity are required.

High Performance Liquid Chromatography (HPLC)

HPLC analysis demonstrates excellent separation capabilities for 2,3-dihydroxypropyl benzoate using reverse-phase C18 columns. The compound shows moderate retention on standard C18 stationary phases with acetonitrile/water gradient elution systems [19]. UV detection at 220-254 nm provides sensitive detection due to the aromatic chromophore.

Chiral HPLC analysis using Chiral PAK-1A columns (250 × 4.6 mm, 5.0 μm) with n-hexane/isopropanol (80:20) mobile phase achieves excellent enantiomeric separation with retention times around 17.85 minutes and enantiomeric excess determination up to 98.4% [19]. This method is particularly valuable for analyzing optically active forms of the compound.

Short analytical run times of less than 15 minutes can be achieved using Eclipse Plus C8 columns (2.1 × 50 mm, 3.5 μm) with ammonium formate buffer gradient systems, making this approach suitable for high-throughput pharmaceutical analysis [20].

Thin Layer Chromatography (TLC)

TLC analysis using silica gel plates with ethyl acetate/hexane gradient systems provides effective separation and reaction monitoring capabilities [13] [14]. The Rf values are dependent on the polarity of the mobile phase system, with the compound showing intermediate polarity behavior due to its amphiphilic nature.

Advanced Chromatographic Applications

The compound's chromatographic behavior makes it suitable for various analytical applications including pharmacokinetic studies, biodiesel analysis, and lipid characterization [21] [22] [18]. The ability to achieve baseline separation from related compounds and isomers makes these methods valuable for quality control and research applications.

| Chromatographic Method | Column Type | Detection | Typical Retention | Application | Reference |

|---|---|---|---|---|---|

| GC-MS | Rxi-1ms capillary | Mass spectrometry | Variable with temperature | Quantitative analysis | [16] [17] |

| HPLC-UV | Chiral PAK-1A | UV at 220 nm | 17.85 min | Enantiomeric analysis | [19] |

| HPLC-MS | C8 reverse phase | LC-TOF/MS | <15 min | Pharmaceutical analysis | [20] |

| TLC | Silica gel | Visual/UV | Rf dependent | Reaction monitoring | [13] [14] |